

L-803087: A Potent and Selective SSTR4 Agonist for Neuroscience Research

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Compound of Interest

Compound Name: L-803087

Cat. No.: B1237454

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SSTR4).[1][2] Its remarkable selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the SSTR4 in the central nervous system. Somatostatin, a cyclic peptide, exerts diverse inhibitory effects as a neurotransmitter and endocrine regulator by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5).[3][4] These receptors are implicated in a variety of cellular processes, including hormone secretion, cell proliferation, and neuronal excitability, primarily through the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[5] This document provides detailed application notes and experimental protocols for utilizing **L-803087** to investigate the somatostatin system in neuroscience.

Physicochemical Properties and Binding Profile

L-803087 is a small molecule agonist that exhibits high affinity and selectivity for the human SSTR4. Its binding profile, summarized in the table below, highlights its utility in specifically targeting this receptor subtype, thereby minimizing off-target effects.

Receptor Subtype	Binding Affinity (K _i , nM)	Selectivity vs. SSTR4
SSTR1	199	>280-fold
SSTR2	4720	>6700-fold
SSTR3	1280	>1800-fold
SSTR4	0.7	-
SSTR5	3880	>5500-fold

Data compiled from references.

Applications in Neuroscience Research

L-803087 has been instrumental in defining the role of SSTR4 in various neurobiological processes:

- **Modulation of Neuronal Excitability and Seizure Susceptibility:** Studies in mice have demonstrated that **L-803087** can influence seizure activity. Intrahippocampal administration of **L-803087** has been shown to increase kainate-induced seizures, an effect that is interestingly blocked by the SSTR2 agonist octreotide, suggesting a functional coupling between SSTR2 and SSTR4.
- **Regulation of Synaptic Transmission:** In vitro electrophysiological studies on hippocampal slices have revealed that **L-803087** facilitates AMPA-mediated synaptic responses. This suggests a role for SSTR4 in modulating glutamatergic neurotransmission, a fundamental process in learning and memory.
- **Involvement in Learning and Memory:** Research using the Morris water maze has shown that intrahippocampal injection of **L-803087** can impair the formation of hippocampus-dependent spatial memory while enhancing the use of striatum-dependent cued-memory strategies. This indicates that SSTR4 activation can modulate the selection of memory systems.
- **Anxiolytic and Antidepressant-like Effects:** Studies have shown that SSTR4 agonism can normalize stress-related excessive amygdala glutamate release and Pavlovian aversion

learning and memory in rodents. Intrahippocampal administration of **L-803087** has been observed to reduce immobility in the forced swim test, a common behavioral assay for antidepressant-like effects.

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing **L-803087** to study the somatostatin system.

Radioligand Binding Assay for SSTR4

This protocol is designed to determine the binding affinity of **L-803087** or other test compounds for the SSTR4 receptor.

Materials:

- Cell membranes prepared from cells stably expressing human SSTR4.
- [125I]-labeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14) as the radioligand.
- **L-803087** or other unlabeled competitor compounds.
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
- Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells expressing SSTR4 in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
- Assay Setup: In a 96-well plate, add the following in order:

- 50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin (for non-specific binding).
- 50 µL of various concentrations of **L-803087** or test compound.
- 50 µL of radioligand at a concentration near its K_d .
- 100 µL of the membrane preparation (containing 10-50 µg of protein).
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value of **L-803087** by non-linear regression analysis and calculate the K_i value using the Cheng-Prusoff equation.

In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of mouse hippocampal slices to assess the effect of **L-803087** on synaptic transmission.

Materials:

- Adult mouse.
- Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH_2PO_4 , 2 $MgSO_4$, 2 $CaCl_2$, 26 $NaHCO_3$, and 10 glucose, saturated with 95% O_2 /5% CO_2 .
- **L-803087**.

- Vibrating microtome.
- Recording chamber and perfusion system.
- Stimulating and recording electrodes.
- Amplifier and data acquisition system.

Procedure:

- **Slice Preparation:** Anesthetize and decapitate the mouse. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 300-400 μm thick transverse hippocampal slices using a vibrating microtome.
- **Incubation:** Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
- **Recording:** Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (2-3 mL/min) at 30-32°C.
- **Electrode Placement:** Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
- **Baseline Recording:** After a stable baseline fEPSP is established for at least 20 minutes, apply **L-803087** (e.g., 2 μM) to the perfusion bath.
- **Data Acquisition:** Record fEPSPs for at least 30-60 minutes in the presence of **L-803087**.
- **Data Analysis:** Measure the slope of the fEPSP and express it as a percentage of the pre-drug baseline.

In Vivo Intrahippocampal Injection and Behavioral Testing (Morris Water Maze)

This protocol describes the surgical procedure for intrahippocampal injection of **L-803087** in mice and subsequent assessment of spatial memory using the Morris water maze.

Materials:

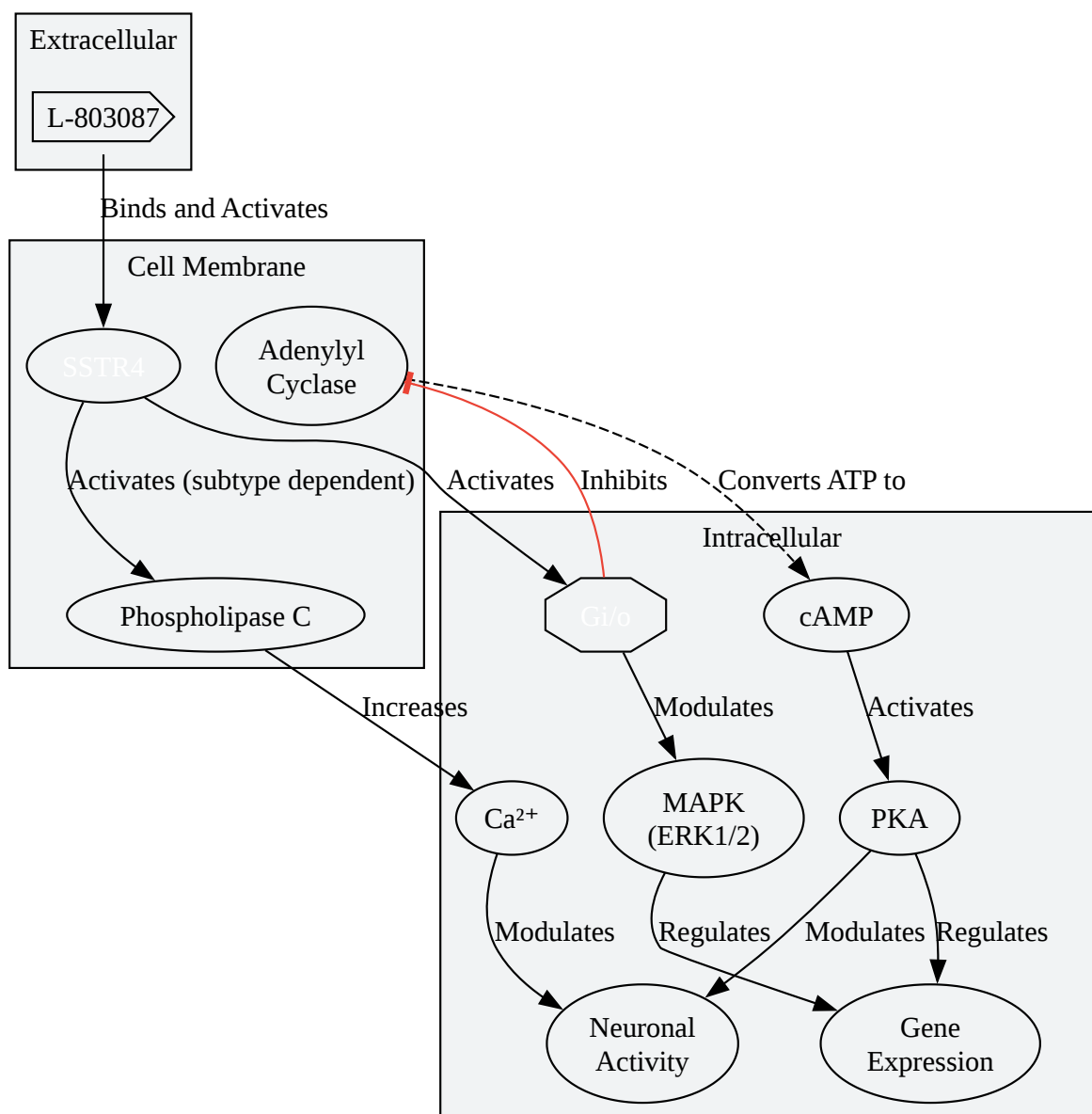
- Adult mouse.
- Stereotaxic apparatus.
- Anesthesia (e.g., isoflurane).
- Microsyringe pump.
- **L-803087** dissolved in sterile saline.
- Morris water maze: a circular pool filled with opaque water, with a hidden escape platform and distal visual cues.
- Video tracking software.

Procedure:

- Surgery: Anesthetize the mouse and place it in the stereotaxic frame. Drill a small hole in the skull over the hippocampus. Lower a microinjection cannula to the target coordinates.
- Injection: Infuse **L-803087** (e.g., 5 nmol in 1 μ L) into the hippocampus over several minutes. Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it. Suture the incision. Allow the mouse to recover for at least one week.
- Morris Water Maze Training:
 - Acquisition Phase: For several consecutive days, place the mouse in the water maze from different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).
 - Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
- Data Collection and Analysis: Use video tracking software to record the mouse's swim path, escape latency (time to find the platform), and time spent in the target quadrant during the probe trial.

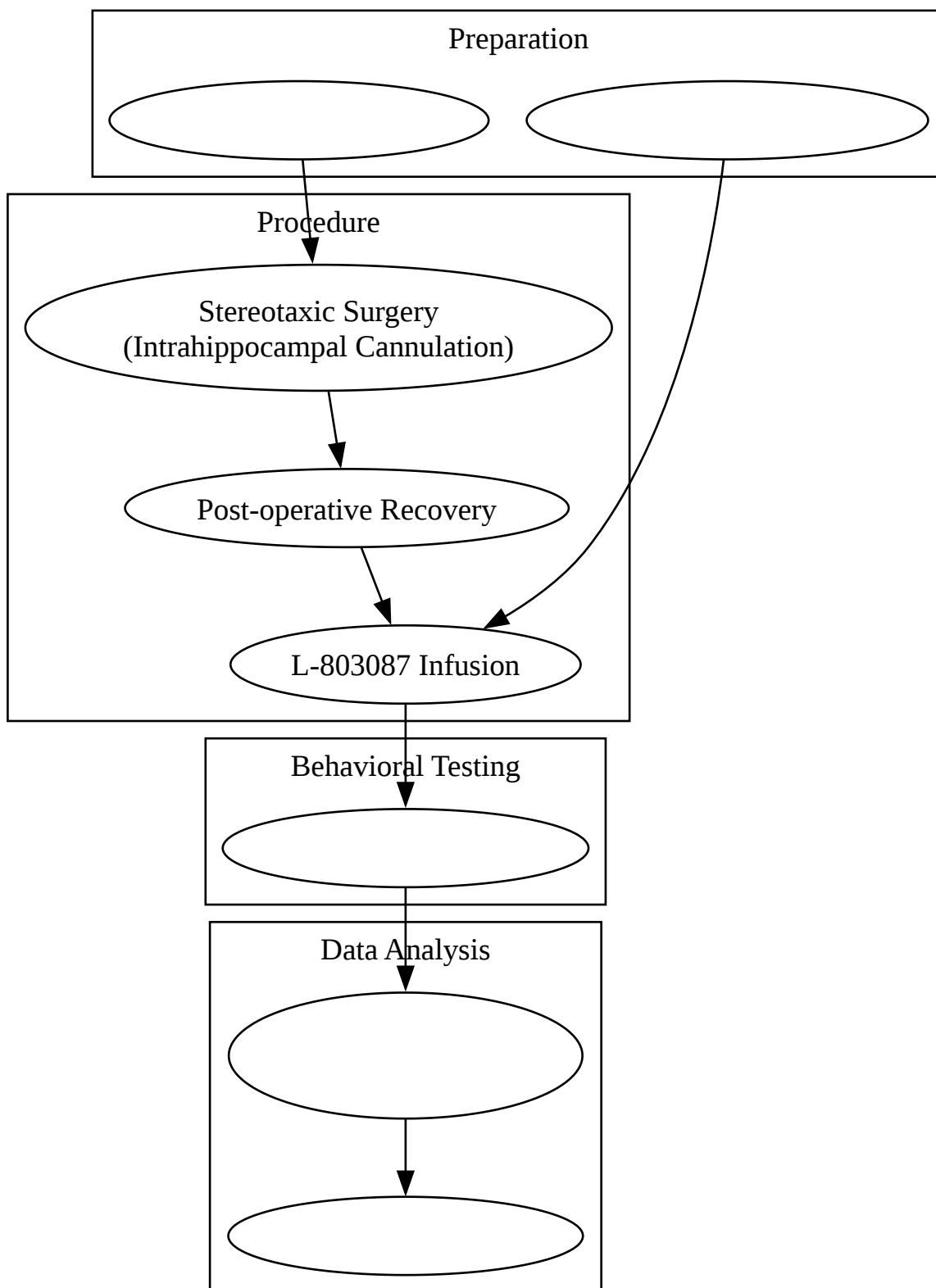
Visualizations

Signaling Pathways



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Experimental Workflow: In Vivo Study



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